N-Nitroso-N-(4-methylbenzyl)methylamine N-Nitroso-N-(4-methylbenzyl)methylamine
Brand Name: Vulcanchem
CAS No.: 62783-50-0
VCID: VC1628442
InChI: InChI=1S/C9H12N2O/c1-8-3-5-9(6-4-8)7-11(2)10-12/h3-6H,7H2,1-2H3
SMILES: CC1=CC=C(C=C1)CN(C)N=O
Molecular Formula: C9H12N2O
Molecular Weight: 164.2 g/mol

N-Nitroso-N-(4-methylbenzyl)methylamine

CAS No.: 62783-50-0

Cat. No.: VC1628442

Molecular Formula: C9H12N2O

Molecular Weight: 164.2 g/mol

* For research use only. Not for human or veterinary use.

N-Nitroso-N-(4-methylbenzyl)methylamine - 62783-50-0

Specification

CAS No. 62783-50-0
Molecular Formula C9H12N2O
Molecular Weight 164.2 g/mol
IUPAC Name N-methyl-N-[(4-methylphenyl)methyl]nitrous amide
Standard InChI InChI=1S/C9H12N2O/c1-8-3-5-9(6-4-8)7-11(2)10-12/h3-6H,7H2,1-2H3
Standard InChI Key SGJYQDLYKCDHNS-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)CN(C)N=O
Canonical SMILES CC1=CC=C(C=C1)CN(C)N=O

Introduction

Chemical Identity and Properties

N-Nitroso-N-(4-methylbenzyl)methylamine, also known as Benzylamine, N,p-dimethyl-N-nitroso-, is a nitrogen-containing organic compound with carcinogenic potential. It has a distinctive molecular structure characterized by a nitroso group attached to a nitrogen atom.

Basic Identification

The compound is identified by the following characteristics:

PropertyValue
Chemical NameN-Nitroso-N-(4-methylbenzyl)methylamine
CAS Registry Number62783-50-0
Molecular FormulaC₉H₁₂N₂O
Molecular Weight164.23 g/mol
IUPAC Name1-(4-methylphenyl)-N-(nitrosomethyl)methanamine

Chemical Structure and Properties

N-Nitroso-N-(4-methylbenzyl)methylamine consists of a 4-methylbenzyl group and a methyl group attached to a nitrogen atom, which is further connected to a nitroso (N=O) group. This structure gives the compound its specific chemical reactivity and biological effects.

The compound belongs to the broader class of N-nitrosamines, whose structures are heavily influenced by the zwitterionic resonance structure. This results in the N-N bond having significant double bond character, with a rotation barrier of approximately 23 kcal/mol for acyclic dialkylnitrosamines . This hindered rotation and the planarity of the molecular structure result in specific chemical behaviors that influence its reactivity.

Toxicological Profile

N-Nitroso-N-(4-methylbenzyl)methylamine has been studied for its toxicological effects, particularly its acute toxicity and carcinogenic potential.

Acute Toxicity

The available toxicity data for N-Nitroso-N-(4-methylbenzyl)methylamine indicates:

Test TypeRoute of ExposureSpeciesResult
LD50 (Lethal dose, 50% kill)OralRat400 mg/kg

The toxic effects observed include:

  • Sense organs and special senses (eye) - chromodacryorrhea

  • Lungs, thorax, or respiration - dyspnea

  • Nutritional and gross metabolic effects - weight loss or decreased weight gain

Test TypeRouteSpeciesDose/DurationEffects
TDLo (Lowest published toxic dose)OralRat155 mg/kg/44W-CTumorigenic - equivocal tumorigenic agent by RTECS criteria; Gastrointestinal - tumors
TD (Toxic dose)OralRat330 mg/kg/31W-CTumorigenic - equivocal tumorigenic agent by RTECS criteria; Gastrointestinal - tumors

These findings suggest that the compound has the potential to induce tumor formation, particularly in the gastrointestinal system, following prolonged oral exposure .

Structure-Activity Relationships

Understanding the relationship between the molecular structure of N-Nitroso-N-(4-methylbenzyl)methylamine and its biological activity provides insights into its toxicity mechanisms.

QSAR Studies on N-Nitroso Compounds

Quantitative structure-activity relationship (QSAR) studies on N-nitroso compounds (NNCs) have shown that their acute oral toxicity primarily depends on three key factors:

  • Polarizability

  • Ionization potential (IP)

  • Presence/absence and frequency of C-O bonds

These molecular characteristics influence how the compound interacts with biological systems, potentially explaining its toxicological effects.

Structural Features Contributing to Toxicity

Classification models for N-nitroso compounds have identified several structural features that contribute to their high toxicity:

  • Nitrile groups

  • Hetero N nonbasic groups

  • Alkylchloride moieties

  • Amine-containing fragments

N-Nitroso-N-(4-methylbenzyl)methylamine contains several of these structural elements, which may explain its toxic properties.

Chemical Reactivity

The chemical behavior of N-Nitroso-N-(4-methylbenzyl)methylamine is influenced by its nitrosamine structure, which affects its stability and reactivity patterns.

Resonance Structures

Like other nitrosamines, the compound's actual structure and chemical reactivity are heavily influenced by zwitterionic resonance structures. This results in:

  • Hindered rotation about the N-N bond due to its partial double bond character

  • Planarity of the molecular structure

  • Magnetic nonequivalence of the N-substituents

Nucleophilic Susceptibility

N-Nitrosamines, including N-Nitroso-N-(4-methylbenzyl)methylamine, are weakly electrophilic at the nitroso-nitrogen, making them susceptible to nucleophilic attack at that site by organolithium and Grignard reagents. This reactivity pattern is important for understanding both its chemical behavior and potentially its metabolic transformations in biological systems .

Environmental and Health Implications

N-Nitroso compounds, including N-Nitroso-N-(4-methylbenzyl)methylamine, are of significant environmental and health concern due to their potential carcinogenicity.

Environmental Presence

While specific data on the environmental presence of N-Nitroso-N-(4-methylbenzyl)methylamine is scarce, N-nitrosamines as a class can be environmental contaminants. They have the potential to form in water and food products, making them a concern for public health.

Formation from Precursors

Understanding the precursors of N-Nitroso-N-(4-methylbenzyl)methylamine is important for assessing potential exposure routes. N-Methyl-N-(4-methylbenzyl)amine (CAS: 699-04-7) may serve as a precursor to this compound under nitrosating conditions. This amine has the following properties:

PropertyValue
Molecular Weight135.206
Density0.9±0.1 g/cm³
Boiling Point194.1±9.0 °C at 760 mmHg
Melting Point70°C
Flash Point76.6±10.9 °C

The conversion of secondary amines like N-Methyl-N-(4-methylbenzyl)amine to their corresponding nitrosamines can occur in acidic conditions in the presence of nitrosating agents, which may happen in environmental or physiological contexts .

Analytical Considerations

For research and safety purposes, appropriate analytical methods are necessary for detecting and quantifying N-Nitroso-N-(4-methylbenzyl)methylamine.

Identification Methods

The compound can be identified and analyzed using various analytical techniques:

  • Gas chromatography-mass spectrometry (GC-MS)

  • High-performance liquid chromatography (HPLC)

  • Nuclear magnetic resonance (NMR) spectroscopy

These methods can utilize the compound's specific structural characteristics, such as its standard InChI (InChI=1S/C9H12N2O/c1-8-2-4-9(5-3-8)6-10-7-11-12/h2-5,10H,6-7H2,1H3) and canonical SMILES notation (CC1=CC=C(C=C1)CNCN=O) for accurate identification.

Comparative Toxicity

When assessing the safety profile of N-Nitroso-N-(4-methylbenzyl)methylamine, it is useful to compare its toxicity with related compounds to establish relative risk levels.

Relative Toxicity Among N-Nitrosamines

The toxicity of N-Nitroso-N-(4-methylbenzyl)methylamine (LD50 oral in rat: 400 mg/kg) places it within the moderate toxicity range among N-nitroso compounds. For context, research on N-nitroso compounds has shown varied toxicity levels, with some compounds showing higher acute toxicity and others demonstrating greater carcinogenic potential over long-term exposure .

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